1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
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Overview
Description
1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring fused with an oxadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Formation of the pyrrolidinone ring: This can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
- 1-benzyl-4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
- 1-benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Uniqueness
1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development.
Properties
IUPAC Name |
1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19-21-18(22-25-19)14-10-17(24)23(12-14)11-13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUNDYURGQZLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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